

physical and chemical properties of 2-Bromo-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-3-(trifluoromethyl)pyridine
Cat. No.:	B070544

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Bromo-3-(trifluoromethyl)pyridine**. It also details its significance as a key building block in medicinal chemistry, supported by a plausible synthetic protocol and an illustrative synthetic application.

Core Properties and Safety Data

2-Bromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its trifluoromethyl group significantly influences its chemical reactivity and the biological activity of its derivatives.

Physicochemical Properties

The key physicochemical data for **2-Bromo-3-(trifluoromethyl)pyridine** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	175205-82-0	[1] [2]
Molecular Formula	C ₆ H ₃ BrF ₃ N	[1] [3]
Molecular Weight	225.99 g/mol	[1]
Appearance	White to light yellow or brown solid, crystals, or powder	[1]
Melting Point	37-43 °C	[1]
Boiling Point	165 °C at 23 mmHg	
SMILES String	FC(F)(F)c1cccnc1Br	[2]
InChI Key	OGFSIPQYQUVVPL-UHFFFAOYSA-N	[1]

Safety and Handling

2-Bromo-3-(trifluoromethyl)pyridine is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Classifications:

- Acute Toxicity, Oral
- Skin Irritation
- Serious Eye Damage
- Specific Target Organ Toxicity (Single Exposure)

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Spectroscopic Characterization

While a complete, published set of spectra for **2-Bromo-3-(trifluoromethyl)pyridine** is not readily available in the public domain, spectroscopic analysis is routinely performed by suppliers.^[2] The expected spectral characteristics are outlined below based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.
- ^{13}C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
- ^{19}F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching vibrations of the pyridine ring. Additionally, strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group and the C-Br stretching will be present.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of bromine, fluorine, and the trifluoromethyl group.

Synthesis and Reactivity

Trifluoromethyl-substituted pyridines are important synthons in medicinal chemistry. Their preparation often involves multi-step synthetic sequences.

Plausible Synthetic Protocol

A specific, detailed experimental protocol for the synthesis of **2-Bromo-3-(trifluoromethyl)pyridine** is not readily available in peer-reviewed literature. However, a plausible multi-step synthesis can be devised based on established methods for the preparation of related trifluoromethylpyridines, such as the one described in patent CN109232399B for a similar isomer.^[4]

A potential synthetic route could involve the following key transformations:

- Nitration: Introduction of a nitro group onto a suitable pyridine precursor.
- Substitution: Replacement of a labile group (e.g., a chloro group) with a trifluoromethyl group, or building the trifluoromethylpyridine core from an appropriate precursor.
- Reduction: Conversion of the nitro group to an amino group.
- Sandmeyer Reaction: Diazotization of the amino group followed by bromination to install the bromine atom at the desired position.

Illustrative Experimental Steps (based on the synthesis of a related compound^[4]):

- Step 1: Amination. A solution of a suitable chloro-nitropyridine derivative in an organic solvent would be reacted with an amine source.
- Step 2: Reduction. The resulting nitro compound would be reduced to the corresponding amine, for example, using a reducing agent like iron in acetic acid or catalytic hydrogenation.
- Step 3: Diazotization and Bromination. The synthesized aminopyridine would be treated with a diazotizing agent (e.g., sodium nitrite in an acidic medium) at low temperatures, followed by the addition of a bromine source like copper(I) bromide to yield the final product.

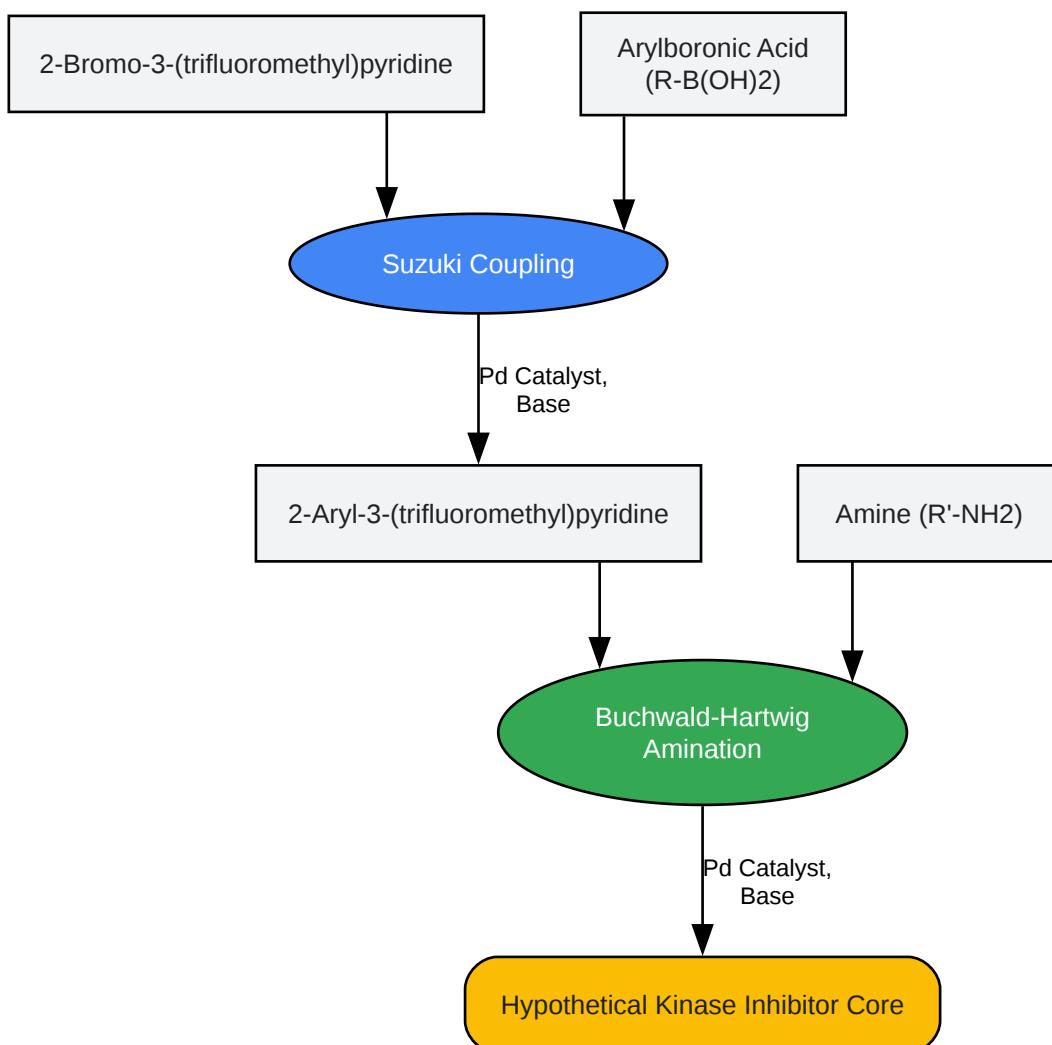
Each step would require careful control of reaction conditions (temperature, solvent, stoichiometry) and purification of the intermediates, typically by chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of **2-Bromo-3-(trifluoromethyl)pyridine** is susceptible to displacement and can participate in various cross-coupling reactions, making it a valuable handle for introducing molecular diversity.

Key Reactions:

- Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl or heteroaryl substituents.[\[5\]](#)
- Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of substituted aminopyridines.[\[6\]](#)


These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

Application in Drug Development

2-Bromo-3-(trifluoromethyl)pyridine is a key building block for the synthesis of biologically active molecules. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.

Exemplary Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor Core

The following diagram illustrates a potential synthetic workflow where **2-Bromo-3-(trifluoromethyl)pyridine** is utilized to synthesize a core structure found in many kinase inhibitors. This workflow demonstrates the strategic use of palladium-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a hypothetical kinase inhibitor core.

This diagram illustrates a two-step sequence starting with a Suzuki coupling to introduce an aryl group, followed by a Buchwald-Hartwig amination at a different position (assuming a second reactive site on the aryl group introduced) to complete the core structure. This highlights the modularity that **2-Bromo-3-(trifluoromethyl)pyridine** offers in constructing complex molecules.

Conclusion

2-Bromo-3-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and

agrochemical research. Its well-defined reactivity in cross-coupling reactions, combined with the often-beneficial effects of the trifluoromethyl group on the properties of the final compounds, makes it an important tool for medicinal chemists. This guide provides a foundational understanding of its properties and synthetic utility to aid researchers in its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-(trifluoromethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Bromo-3-(trifluoromethyl)pyridine [synhet.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-3-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070544#physical-and-chemical-properties-of-2-bromo-3-trifluoromethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com